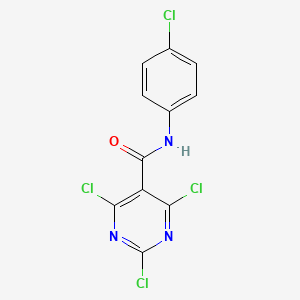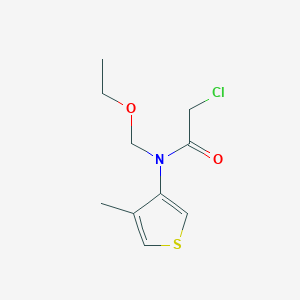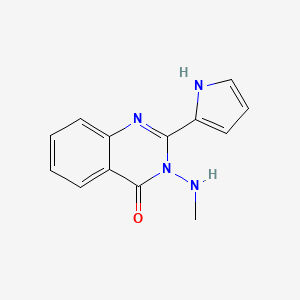
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiolylidene group, a tert-butyl group, and a sulfanium iodide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide typically involves the reaction of 4-tert-butyl-2H-1,3-dithiol-2-one with methyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent or non-covalent interactions. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A compound with similar reactivity and used in organic synthesis.
Malonic acid: Another dicarboxylic acid with comparable chemical properties.
Dimethyl malonate: Similar in structure and used in similar synthetic applications.
Uniqueness
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89769-52-8 |
|---|---|
Molekularformel |
C8H13IS3 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
4-tert-butyl-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C8H13S3.HI/c1-8(2,3)6-5-10-7(9-4)11-6;/h5H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XXMDRCWSFCPVFH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=C[S+]=C(S1)SC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)


![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)

![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)



